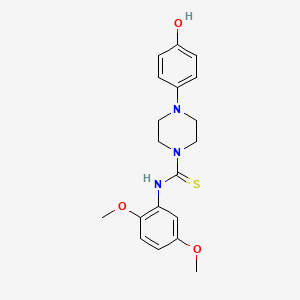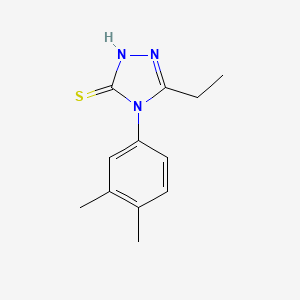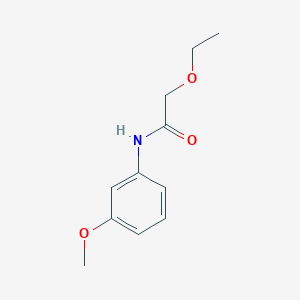![molecular formula C13H12O4 B4691033 2-[(2-oxodihydro-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B4691033.png)
2-[(2-oxodihydro-3(2H)-furanylidene)methyl]phenyl acetate
Descripción general
Descripción
2-[(2-oxodihydro-3(2H)-furanylidene)methyl]phenyl acetate, also known as furanone C-30, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the furanone family, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 2-[(2-oxodihydro-3(2H)-furanylidene)methyl]phenyl acetate C-30 is still not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting specific enzymes and signaling pathways involved in various cellular processes. For example, this compound C-30 has been shown to inhibit the activity of quorum-sensing signaling molecules in bacteria, which are essential for the regulation of various virulence factors.
Biochemical and Physiological Effects:
Furanone C-30 has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. Additionally, this compound C-30 has been shown to possess potent antitumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Moreover, this compound has been shown to possess anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(2-oxodihydro-3(2H)-furanylidene)methyl]phenyl acetate C-30 in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for investigating the mechanisms of bacterial pathogenesis. Additionally, this compound has been shown to possess potent antitumor properties, making it a valuable tool for investigating the mechanisms of cancer cell growth and proliferation. However, one of the main limitations of using this compound C-30 in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Direcciones Futuras
There are several potential future directions for the study of 2-[(2-oxodihydro-3(2H)-furanylidene)methyl]phenyl acetate C-30. One potential area of research is the development of new drugs based on the structure of this compound C-30 for the treatment of bacterial infections and cancer. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in other areas of scientific research, such as immunology and neurobiology. Finally, the development of new synthetic methods for the production of this compound C-30 may also be an important area of future research.
Aplicaciones Científicas De Investigación
Furanone C-30 has been extensively studied for its potential applications in various fields of scientific research. One of its most significant applications is in the field of medicine, where it has been shown to possess potent antimicrobial and antitumor properties. Additionally, this compound has been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer, bacterial infections, and inflammation.
Propiedades
IUPAC Name |
[2-[(E)-(2-oxooxolan-3-ylidene)methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-9(14)17-12-5-3-2-4-10(12)8-11-6-7-16-13(11)15/h2-5,8H,6-7H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTUIWYMFJUMBK-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=C2CCOC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C/2\CCOC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-cyanoethyl)-2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4690952.png)




![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4690983.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B4690988.png)
![methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate](/img/structure/B4690993.png)
![1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4690999.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-1-naphthylthiourea](/img/structure/B4691004.png)


![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4691035.png)
![3,3'-thiobis[N-(4-methylbenzyl)propanamide]](/img/structure/B4691037.png)